6-Bromo-2-chloroquinoline-4-carboxylic acid
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Overview
Description
6-Bromo-2-chloroquinoline-4-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C10H5BrClNO2 It is a derivative of quinoline, which is a nitrogen-containing aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloroquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of quinoline derivatives. The reaction conditions often include the use of bromine and chlorine reagents in the presence of catalysts and solvents such as acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using techniques like column chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloroquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Bromo-2-chloroquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-chloroquinoline-2-carboxylic acid
- 2-Chloroquinoline-4-carboxylic acid
- 6-Bromoquinoline-4-carboxylic acid
Uniqueness
6-Bromo-2-chloroquinoline-4-carboxylic acid is unique due to the presence of both bromine and chlorine substituents on the quinoline ring, which can influence its reactivity and biological activity. This dual substitution pattern can provide distinct advantages in certain chemical reactions and applications compared to similar compounds .
Biological Activity
6-Bromo-2-chloroquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other biological properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C10H6BrClN2O2
- Molecular Weight : 286.51 g/mol
- CAS Number : 287176-62-9
The compound features a quinoline structure, characterized by a fused benzene and pyridine ring, with bromine and chlorine substituents that enhance its reactivity and biological activity .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, including:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 0.0048 mg/mL |
Staphylococcus aureus | 5.64 to 77.38 µM |
Candida albicans | 16.69 to 78.23 µM |
The compound's antibacterial activity is attributed to its ability to inhibit bacterial growth by targeting specific cellular processes .
Case Study: Mycobacterium tuberculosis Inhibition
A study focused on arylated quinoline carboxylic acids demonstrated that derivatives similar to this compound showed significant inhibition of Mycobacterium tuberculosis (Mtb). The study revealed that halogen substitutions at specific positions on the quinoline ring could enhance anti-TB activity. For instance:
- Compounds with chlorine at C-6 exhibited increased inhibition against Mtb H37Rv.
- The most effective derivative had an MIC of less than 1 μM .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for potential anticancer properties. The mechanism of action appears to involve the inhibition of specific enzymes and interference with cellular signaling pathways critical for cancer cell proliferation.
Research Findings
A study examining various quinoline derivatives found that compounds with similar structures exhibited cytotoxic effects on several cancer cell lines. The findings suggested that the presence of halogen substituents could enhance the compound's ability to induce apoptosis in cancer cells .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication.
- Cellular Interaction : It interacts with cellular components, potentially disrupting metabolic pathways essential for cell survival .
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
Compound | Key Features | Biological Activity |
---|---|---|
6-Bromo-4-chloroquinoline-2-carboxylic acid | Similar structure but different halogen positioning | Moderate antibacterial activity |
2-Chloroquinoline-4-carboxylic acid | Lacks bromine substitution | Limited antimicrobial effects |
6-Bromoquinoline-4-carboxylic acid | Bromine at C-6 enhances reactivity | Higher anticancer potential |
This comparison highlights how specific substitutions influence the biological activities of these compounds .
Properties
IUPAC Name |
6-bromo-2-chloroquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClNO2/c11-5-1-2-8-6(3-5)7(10(14)15)4-9(12)13-8/h1-4H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAQFLSUGWLYNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CC(=N2)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383456 |
Source
|
Record name | 6-bromo-2-chloroquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287176-62-9 |
Source
|
Record name | 6-bromo-2-chloroquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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